REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][C:3]([C:6]2[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][C:7]=2[C:8]#[N:9])=[CH:2]1>CCO.[Ni]>[NH2:9][CH2:8][C:7]1[CH:10]=[C:11]([OH:14])[CH:12]=[CH:13][C:6]=1[C:3]1[CH:4]=[CH:5][O:1][CH:2]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C=C(C=C1)C1=C(C#N)C=C(C=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
FILTRATION
|
Details
|
After which Raney Ni is filtered off from celite and EtOH
|
Type
|
CUSTOM
|
Details
|
is removed
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC=1C=C(C=CC1C1=COC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40 mg | |
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |